RNase L Activation Potency: 4-Propanoylbenzonitrile Exhibits Picomolar Activity Compared to a Reference Activator
4-Propanoylbenzonitrile (4-cyanopropiophenone) demonstrates potent activation of RNase L, with an IC50 of 2.30 nM for the inhibition of protein synthesis in a cell-free system [1]. This is a critical activity in the interferon antiviral pathway. In stark contrast, a known reference RNase L activator, RNase L-IN-2, requires a significantly higher concentration to achieve a similar effect, with a reported EC50 of 22 µM . This four-order-of-magnitude difference underscores the exceptional potency of 4-Propanoylbenzonitrile in this specific biological context.
| Evidence Dimension | RNase L Activation (IC50 / EC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (0.0023 µM) |
| Comparator Or Baseline | RNase L-IN-2: EC50 = 22 µM |
| Quantified Difference | ~9,565-fold more potent |
| Conditions | Assay: Inhibition of protein synthesis in mouse L cell extracts; measured concentration required for 50% effect. |
Why This Matters
For researchers investigating the 2-5A/RNase L antiviral pathway, this potency differential identifies 4-Propanoylbenzonitrile as a far more sensitive probe for mechanistic studies and a substantially more potent starting point for potential therapeutic development compared to other known activators.
- [1] BindingDB. 4-Propanoylbenzonitrile (BDBM50025002) IC50 data for RNase L activation. View Source
